molecular formula C27H38O4 B12303375 (25R)-Spirost-4-en-3,12-dion

(25R)-Spirost-4-en-3,12-dion

Cat. No.: B12303375
M. Wt: 426.6 g/mol
InChI Key: ZVWYBBDTSJOAHD-UHFFFAOYSA-N
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Description

(25R)-Spirost-4-en-3,12-dion is a steroidal compound with a spirostane skeleton It is characterized by the presence of a spiroketal structure, which is a unique feature in its molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25R)-Spirost-4-en-3,12-dion typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the oxidation of a suitable steroidal precursor to introduce the ketone functionalities at the 3 and 12 positions. This can be achieved using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using robust and scalable methods. The use of continuous flow reactors and catalytic oxidation processes can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(25R)-Spirost-4-en-3,12-dion undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted spirostanes, and further oxidized compounds.

Scientific Research Applications

Chemistry

In chemistry, (25R)-Spirost-4-en-3,12-dion is used as a precursor for the synthesis of more complex steroidal compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It has been investigated for its effects on various biological pathways and its potential as a lead compound for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications

Industry

In the industrial sector, this compound is used in the synthesis of steroidal drugs and other steroid-based products. Its unique chemical properties make it a valuable compound in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (25R)-Spirost-4-en-3,12-dion involves its interaction with specific molecular targets in biological systems. It may bind to steroid receptors and modulate their activity, leading to changes in gene expression and cellular responses. The pathways involved include steroid hormone signaling and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Spirost-4-en-3-one: Similar in structure but lacks the ketone group at the 12 position.

    Spirostan-3,12-dione: Similar but differs in the configuration of the spiroketal structure.

    Diosgenin: A naturally occurring steroidal sapogenin with a similar spirostane skeleton.

Uniqueness

(25R)-Spirost-4-en-3,12-dion is unique due to its specific configuration and the presence of ketone groups at both the 3 and 12 positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16-dione

InChI

InChI=1S/C27H38O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h11,15-16,19-22,24H,5-10,12-14H2,1-4H3

InChI Key

ZVWYBBDTSJOAHD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6=CC(=O)CCC56C)C)C)OC1

Origin of Product

United States

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